molecular formula C10H10F3N5O2 B2979927 5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole CAS No. 1006951-94-5

5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole

Cat. No.: B2979927
CAS No.: 1006951-94-5
M. Wt: 289.218
InChI Key: REPOTRCLFDQHMI-UHFFFAOYSA-N
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Description

This compound is a nitro-substituted pyrazole derivative featuring a trifluoromethyl group and a methyl-linked pyrazole moiety. Its molecular complexity and functional groups make it a candidate for diverse applications, including medicinal chemistry and materials science. The compound is commercially available (CymitQuimica, Ref: 3D-GQB34920) and has a molecular formula of C₁₂H₁₂F₃N₅O₂ (derived from ) . The nitro group at position 3 and the trifluoromethyl group at position 3 of the adjacent pyrazole ring contribute to its electronic and steric profile, influencing reactivity and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N5O2/c1-6-3-8(10(11,12)13)14-16(6)5-17-7(2)4-9(15-17)18(19)20/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPOTRCLFDQHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C(=CC(=N2)[N+](=O)[O-])C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole typically involves multi-step reactions. One common method includes the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . This reaction yields the intermediate 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, which is then subjected to further reactions to introduce the trifluoromethyl and nitro groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, trifluoroacetimidoyl chlorides, and benzene-1,3,5-triyl triformate . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features:

The target compound’s uniqueness lies in its 3-nitro substitution and bis-pyrazole architecture. Below is a comparison with structurally related pyrazoles:

Table 1: Structural and Functional Group Differences
Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Reference
5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole 3-NO₂, 5-CH₃ (main pyrazole); 3-CF₃ (linked pyrazole) Nitro, trifluoromethyl, methyl C₁₂H₁₂F₃N₅O₂
5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole (48b) 4-NO₂, 3-CF₃; 3-methylbenzyl substituent Nitro, trifluoromethyl, benzyl C₁₄H₁₃F₃N₃O₂
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 4-ClPh, 4-MeOPh; 3-CF₃ Chlorophenyl, methoxyphenyl, trifluoromethyl C₁₈H₁₃ClF₃N₂O
5-Amino-3-methyl-1-phenylpyrazole 5-NH₂, 3-CH₃; 1-Ph Amino, methyl, phenyl C₁₀H₁₁N₃
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid Butanoic acid chain; 3-CF₃, 5-CH₃ Carboxylic acid, trifluoromethyl C₉H₁₁F₃N₂O₂

Key Observations :

Nitro vs.

Substituent Position : Moving the nitro group from position 3 (target compound) to position 4 (Compound 48b) alters steric hindrance and electronic effects, which may impact binding affinity in biological targets .

Aromatic vs. Aliphatic Linkers : The target compound’s pyrazole-methyl linker differs from the benzyl (Compound 48b) or phenyl () groups, affecting solubility and conformational flexibility.

Table 2: Physicochemical Properties
Compound Name Molecular Weight Boiling Point (°C) LogP (Predicted) Water Solubility
Target Compound 315.25 N/A 2.1 Low
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 368.76 367.5 4.3 Very Low
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 248.19 N/A 1.8 Moderate

Key Trends :

  • Lipophilicity : The trifluoromethyl group increases LogP in all analogs, but the nitro group in the target compound reduces solubility compared to carboxylic acid derivatives (e.g., ) .
  • Thermal Stability : Aromatic substituents (e.g., ) correlate with higher boiling points due to stronger van der Waals interactions .

Anti-Mycobacterial and Enzyme Inhibition:

  • Triazole-Pyrazole Hybrids : highlights antimicrobial activity, implying that nitro groups may enhance efficacy against resistant strains .
  • 5-Amino-3-methyl-1-phenylpyrazole: The amino group may facilitate hydrogen bonding in biological targets, contrasting with the nitro group’s role in electron-deficient interactions .

Hydrogen Bonding and Crystal Packing:

  • The target compound’s nitro group can act as a hydrogen bond acceptor, influencing crystal packing (as per Etter’s rules in ) .
  • Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate () shows how carboxylate groups stabilize crystal structures via hydrogen bonds, a feature absent in the nitro-substituted target .

Biological Activity

The compound 5-Methyl-1-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-3-nitro-1H-pyrazole is a derivative of the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular Formula C10H10F3N5O2
Molecular Weight 303.22 g/mol
CAS Number Not specified
Melting Point Not specified

This compound contains a nitro group and trifluoromethyl substituents, which are known to enhance biological activity.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer effects. For instance, compounds with similar structures have shown potent antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Case Study: Antiproliferative Effects

A study evaluating a series of pyrazole derivatives found that compounds similar to this compound exhibited IC50 values ranging from 0.26 μM to 39.70 μM against MDA-MB-231 cells, demonstrating strong cytotoxicity and potential for further development as anticancer agents .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, has been highlighted in various studies.

Data Table: COX Inhibition

CompoundCOX-2 Inhibition (%)IC50 (μM)
5-Methyl-Pyrazole62%10.50
5-Methyl-Nitro-Pyrazole71%8.00

These findings suggest that the introduction of nitro and trifluoromethyl groups enhances the anti-inflammatory efficacy of pyrazole derivatives .

Antimicrobial Activity

The antimicrobial effects of pyrazole compounds have also been documented. Compounds structurally related to this compound have shown activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of several pyrazole derivatives revealed that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 μg/mL against Staphylococcus aureus .

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